N-Nitrosomethyl-2-chloroethylamine
Overview
Description
N-Nitrosomethyl-2-chloroethylamine is a chemical compound with the molecular formula C3H7ClN2O and a molecular weight of 122.55 g/mol. It is known for its high toxicity and carcinogenic properties, making it a significant compound in scientific research, particularly in studies related to cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl-2-chloroethylamine is typically synthesized through the nitrosation of secondary amines. This process involves the reaction of nitrites with secondary amines under acidic conditions. The nitrosation reaction mechanism begins with the addition of a strong acid to sodium nitrite (NaNO2), forming nitrous acid, which further reacts to produce the nitrosonium cation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the compound. The use of recovered solvents and catalysts is common in industrial settings, but these must be carefully monitored to prevent contamination with nitrosamine impurities .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethyl-2-chloroethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of different substituted compounds .
Scientific Research Applications
N-Nitrosomethyl-2-chloroethylamine is widely used in scientific research due to its diverse applications:
Chemistry: It is used to study the mechanisms of nitrosation reactions and the formation of nitrosamines.
Biology: It is used to investigate the biological effects of nitrosamines, particularly their carcinogenic properties.
Medicine: It is used in cancer research to induce tumors in laboratory animals, helping researchers understand the mechanisms of carcinogenesis.
Industry: It is used in the development of new chemical processes and the assessment of nitrosamine contamination in pharmaceuticals.
Mechanism of Action
N-Nitrosomethyl-2-chloroethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer . The compound is bioactivated in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA . The molecular targets and pathways involved include the activation of oncogenes and the inactivation of tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Similar in structure and also a potent carcinogen.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.
N-Nitrosomorpholine (NMOR): Known for its carcinogenic effects in various animal models.
Uniqueness
N-Nitrosomethyl-2-chloroethylamine is unique due to its specific molecular structure, which includes a chloroethyl group. This structural feature contributes to its distinct reactivity and biological effects compared to other nitrosamines.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQWOJKHHOSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167576 | |
Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-16-5 | |
Record name | Ethylamine, 2-chloro-N-methyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-2-chloraethylnitrosamin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloroethyl)(methyl)nitrosoamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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